N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
Description
N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a benzotriazinone derivative characterized by a bicyclic 1,2,3-benzotriazin-4-one core substituted with a cyclopentylacetamide group. The 4-oxo-3,4-dihydro-1,2,3-benzotriazine scaffold is structurally analogous to quinazolinones and other heterocyclic systems, which are well-documented in medicinal chemistry for their diverse biological activities.
Synthesis of such derivatives typically involves functionalization of the benzotriazinone core via cross-coupling reactions or nucleophilic substitutions. For example, related compounds have been synthesized using boronic acid intermediates in Suzuki-Miyaura couplings, as exemplified in the preparation of 2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)-N—((S)-2-(3,5-difluorophenyl)-1-(6-(3-hydroxy-3-methylbut-1-yn-1-yl)-3-(4-oxo-3,4-dihydroquinazolin-8-yl)pyridin-2-yl)ethyl)acetamide . The cyclopentyl group in the target compound likely enhances lipophilicity, influencing membrane permeability and target binding.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-13(15-10-5-1-2-6-10)9-18-14(20)11-7-3-4-8-12(11)16-17-18/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOORPHANPBTOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide typically involves the reaction of cyclopentylamine with 3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-cyclopentyl-2-(4-hydroxy-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide, while reduction may produce N-cyclopentyl-2-(4-hydroxy-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide .
Scientific Research Applications
N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide involves its interaction with specific molecular targets. The benzotriazinone moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopentyl group may enhance the compound’s binding affinity and selectivity for its targets. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide can be contextualized by comparing it to analogous benzotriazinone derivatives.
Structural and Physicochemical Comparison
Key Findings and Implications
Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the methoxyphenyl group in CAS 1574301-32-8 introduces electron-donating effects, which may alter binding affinity to hydrophobic pockets in target proteins .
Steric and Electronic Modifications: The benzimidazole-propyl group in CAS 1574518-48-1 adds significant steric bulk, which may hinder binding to shallow protein pockets but enhance selectivity for deeper binding sites .
The absence of aromatic substituents in the target compound may reduce off-target interactions compared to benzimidazole-containing analogs .
Biological Activity
N-cyclopentyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.27 g/mol. The compound features a benzotriazine moiety known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in various metabolic pathways. Research indicates that benzotriazine derivatives can exert cytotoxic effects by inducing apoptosis in cancer cells through mechanisms such as:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for tumor growth and survival.
- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis via ROS generation |
| HeLa (Cervical) | 20 | DNA intercalation and enzyme inhibition |
| MCF7 (Breast) | 25 | Disruption of cellular metabolism |
These results indicate a promising therapeutic potential for treating various cancers.
Case Studies
- Study on Lung Cancer : A study published in Cancer Research explored the effects of the compound on A549 lung cancer cells. The results showed a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound at concentrations above 10 µM .
- Mechanistic Insights : Another research article highlighted that the compound's ability to inhibit tubulin polymerization contributed to its cytotoxic effects in HeLa cells. This was evidenced by changes in cell morphology and increased levels of apoptosis-related proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
